N-(2-methoxyphenyl)-9-oxofluorene-1-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-9-oxofluorene-1-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a methoxyphenyl group attached to a fluorene backbone, which is further connected to a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-9-oxofluorene-1-carboxamide typically involves the reaction of 9-oxofluorene-1-carboxylic acid with 2-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-9-oxofluorene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the fluorene backbone can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-9-oxofluorene-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-9-oxofluorene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)thiourea: Shares the methoxyphenyl group but has a thiourea moiety instead of a carboxamide.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Contains a similar methoxyphenyl group but is based on a naphthalene backbone.
Uniqueness
N-(2-methoxyphenyl)-9-oxofluorene-1-carboxamide is unique due to its specific combination of a methoxyphenyl group, a fluorene backbone, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-9-oxofluorene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-25-18-12-5-4-11-17(18)22-21(24)16-10-6-9-14-13-7-2-3-8-15(13)20(23)19(14)16/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESMALNHKGVFKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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